3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one

Lipophilicity XLogP3 Oxazolo[5,4-d]pyrimidine

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one (CAS 117840-05-8) is a heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine class, characterized by a fused oxazole-pyrimidine core with a 4-methylphenyl substituent at position 3. This compound serves as a key reference scaffold or synthetic intermediate within a family that has demonstrated diverse biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulation.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
CAS No. 117840-05-8
Cat. No. B12896684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one
CAS117840-05-8
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC=N3
InChIInChI=1S/C12H9N3O2/c1-7-2-4-8(5-3-7)10-9-11(16)13-6-14-12(9)17-15-10/h2-6H,1H3,(H,13,14,16)
InChIKeyYAGJLQQQWDDSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one (CAS 117840-05-8): Core Scaffold for Oxazolo[5,4-d]pyrimidine-Based Procurement


3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one (CAS 117840-05-8) is a heterocyclic small molecule belonging to the oxazolo[5,4-d]pyrimidine class, characterized by a fused oxazole-pyrimidine core with a 4-methylphenyl substituent at position 3 [1]. This compound serves as a key reference scaffold or synthetic intermediate within a family that has demonstrated diverse biological activities, including anticancer, anti-inflammatory, and cannabinoid receptor modulation [2]. Its well-defined structure and the commercial availability of related derivatives make it a strategic entry point for medicinal chemistry programs focused on kinase inhibition or GPCR targeting, where precise substitution patterns critically influence potency and selectivity [2].

Why Generic Oxazolo[5,4-d]pyrimidine Substitution Fails for 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one


Substituting 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one with a generic oxazolo[5,4-d]pyrimidine analog ignores the critical impact of the 4-methylphenyl group on key molecular properties. Structure-activity relationship (SAR) analyses across this class reveal that the nature of the aryl substituent at position 3 directly modulates lipophilicity (e.g., XLogP3 of 1.5 for the 4-methylphenyl derivative [1]), target binding affinity, and selectivity profiles [2]. For instance, in cannabinoid CB2 receptor programs, a 2-chlorophenyl substituent at the analogous position yields nanomolar Ki values, whereas different substituents can shift activity toward other targets like VEGFR-2 or result in inactivity [2][3]. Therefore, procurement of the precise 4-methylphenyl derivative is mandatory for experiments where a specific steric and electronic environment is required, as even minor substituent changes can lead to loss of desired biological engagement or altered physicochemical behavior.

Quantitative Differentiation Guide for Procuring 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one


Lipophilicity Comparison: 4-Methylphenyl vs. Unsubstituted Phenyl Derivative

The 4-methylphenyl derivative (CAS 117840-05-8) exhibits an XLogP3 of 1.5, which is higher than the predicted XLogP3 of approximately 1.0 for the unsubstituted 3-phenyl analog (estimated from fragment-based calculation), indicating a measurable increase in lipophilicity [1]. This difference in partition coefficient directly influences membrane permeability and non-specific protein binding.

Lipophilicity XLogP3 Oxazolo[5,4-d]pyrimidine

Differential Activity in CDC25B-CDK2/CyclinA Interaction Assay

In a PubChem bioassay (AID 1259370), 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one was classified as 'Inactive' against the CDC25B-CDK2/CyclinA protein-protein interaction [1]. In contrast, several oxazolo[5,4-d]pyrimidine derivatives bearing larger or more polar substituents at position 3 have shown inhibitory activity in kinase-related assays [2]. This negative result provides valuable selectivity profiling data, indicating that the 4-methylphenyl group alone is insufficient to disrupt this particular interaction, thus guiding medicinal chemists toward alternative substituents for CDK2-targeted programs.

CDC25B CDK2 CyclinA Oxazolo[5,4-d]pyrimidine

HIV-1 TAR RNA Binding Selectivity

The compound was also tested in an HIV-1 TAR RNA FRET displacement assay (AID 1259389) and found to be inactive [1]. This contrasts with certain oxazolo[5,4-d]pyrimidine derivatives that have demonstrated antiviral activity through RNA binding [2]. The inactivity suggests that the 4-methylphenyl substitution does not confer affinity for the HIV-1 TAR RNA element, providing a negative selectivity indicator that can be exploited when designing antiviral libraries.

HIV-1 TAR RNA Antiviral Oxazolo[5,4-d]pyrimidine

Recommended Application Scenarios for 3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one Procurement


Kinase Inhibitor Selectivity Profiling and Counter-Screening

Use as a negative control in CDK2/CyclinA interaction assays to establish selectivity profiles for novel oxazolo[5,4-d]pyrimidine kinase inhibitors. The demonstrated inactivity in AID 1259370 [1] makes it an ideal baseline compound for profiling campaigns where differentiation from promiscuous binders is required.

Medicinal Chemistry Scaffold Optimization Starting Point

Employ as a core scaffold for systematic SAR exploration at the 3-position aryl group. The well-characterized lipophilicity (XLogP3 = 1.5 [2]) and defined inactivity against specific targets allow for rational design of derivatives with improved potency and selectivity, particularly for CB2 receptor or VEGFR-2 programs [3].

Antiviral Drug Discovery Counter-Screen

Utilize as a specificity control in HIV-1 TAR RNA binding assays. Its inactivity in the FRET-based displacement assay (AID 1259389 [1]) confirms that the 4-methylphenyl scaffold does not engage this RNA target, enabling researchers to triage compound libraries efficiently.

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